molecular formula H2NCH2CH2NH2<br>C2H8N2<br>NH2CH2CH2NH2<br>C2H8N2 B042938 Ethylenediamine CAS No. 107-15-3

Ethylenediamine

Cat. No. B042938
CAS RN: 107-15-3
M. Wt: 60.1 g/mol
InChI Key: PIICEJLVQHRZGT-UHFFFAOYSA-N
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Description

Ethylenediamine is an organic compound with the formula C2H4(NH2)2. It is a colorless liquid with an ammonia-like odor, used widely in chemical synthesis. EDA plays a crucial role as a building block for the production of many other chemical compounds, including pharmaceuticals, agrochemicals, and polymers (Beijing, 2012).

Synthesis Analysis

Ethylenediamine is traditionally synthesized from ethylene dichloride (EDC) or monoethanolamine (MEA) through a series of reactions involving amination, reduction, and condensation processes. The synthesis from EDC involves the reaction with ammonia, leading to EDA alongside other by-products. Research progress in the synthesis methods emphasizes the optimization of reaction conditions and catalysts to improve yield and selectivity (Beijing, 2012).

Molecular Structure Analysis

Ethylenediamine exhibits a flexible molecular structure, allowing it to form various coordination complexes with metals. Studies have shown that EDA can act as a bridging ligand, forming intricate molecular architectures with transition metals, which are useful in catalysis and material science. The molecule's ability to adopt different conformations contributes to its versatility in forming complexes (Yokozeki & Kuchitsu, 1971).

Chemical Reactions and Properties

Ethylenediamine participates in a wide range of chemical reactions, acting as a ligand, catalyst, and reactant. It is involved in chelation, where it forms stable complexes with metals, and in catalysis, where it enhances the rate of chemical reactions. EDA's bifunctional nature, with two amine groups, makes it an excellent nucleophile for various organic synthesis reactions, including the synthesis of pharmaceuticals and fine chemicals (Yang et al., 2012).

Scientific Research Applications

  • Botanical Research : EDA effectively softens hard plant structures for paraffin sectioning, offering thinner, more uniform sections with minimal tearing and cell collapse compared to hydrofluoric acid (Carlquist, 1982).

  • Biomedical Analysis : It improves the accuracy of copper determination in human plasma by stripping potentiometry, providing more precise results than an acidic medium (Gil, Carra, & Misiego, 1995).

  • Chemistry of Natural Products : EDA is effective for selectively deacetylating acetate-containing compounds without affecting other functional groups, making it useful for cleaving acetate from natural products (Mohankumar et al., 2010).

  • Environmental Science : It significantly increases the sensitivity for copper determination in seawater, enhancing the detection of pH 8 labile copper (Scarano et al., 1991).

  • Nanotechnology : Coating carbon nanotubes with EDA reduces their hydrophobicity, enabling stable imaging in aqueous solutions, including ultrathin films and DNA molecules (Stevens, Nguyen, & Meyyappan, 2004).

  • Carbohydrate Chemistry : In an admixture with acetic acid, EDA offers a slower, more selective method for the anomeric deacylation of fully acylated carbohydrates (Zhang & Kováč, 1999).

  • Neuroscience : As a very weak GABA agonist, EDA inhibits beta-alanine uptake into rat cerebral cortex slices (Davies, Hambley, & Johnston, 1982).

  • Industrial Applications : EDA serves as a valuable intermediate in fine chemicals and medicine, leading to products like imidazoline, piperazine, ethylene bis-stearamide, and tetraacetylethylenediamine (Xie Jing-si, 2005).

  • Electrochemistry : It significantly affects the nickel-iron electrodeposition process, increasing the Ni/Fe ratio and promoting anomalous codeposition in nickel-iron alloys (Harris, Wilson, & Bleakley, 1999).

  • Dermatology : EDA is a common sensitizer in topical corticosteroid preparations, and its removal from certain creams in the US has led to a reduction in allergic contact dermatitis in some areas (Hogan, 1990).

  • Metabolism Studies : Its metabolism in rats and humans is not well-studied, highlighting the need for more research in this area (Caldwell & Cotgreave, 1984).

  • Chemical Sensing : A new luminescent material encapsulating terbium-acetylacetonate complexes within Y-type zeolite can effectively detect EDA vapor, offering a promising method for chemical sensing (Li, Yang, & Li, 2016).

Safety And Hazards

Ethylenediamine is flammable and harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction .

Future Directions

The Ethylenediamine market size is forecast to reach $3 billion by 2027, after growing at a CAGR of 8.05% during 2022-2027 . Despite the anticipated challenges in 2024, the Ethylenediamine industry can leverage valuable opportunities by prioritizing resilience and innovation .

Relevant papers on Ethylenediamine include “Experimental and Theoretical Investigations of the Fragmentation of Ethylenediamine Induced by Low-Energy (<10 eV) Electrons” which discusses the interaction of low-energy electrons with ethylenediamine , and “Ethylenediamine series as additives to control the morphology of magnetite nanoparticles” which discusses the use of ethylenediamine as an additive in the synthesis of magnetite nanoparticles .

properties

IUPAC Name

ethane-1,2-diamine
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InChI

InChI=1S/C2H8N2/c3-1-2-4/h1-4H2
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InChI Key

PIICEJLVQHRZGT-UHFFFAOYSA-N
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Canonical SMILES

C(CN)N
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Molecular Formula

C2H8N2, Array, NH2CH2CH2NH2
Record name ETHYLENEDIAMINE
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Related CAS

27308-78-7, Array
Record name Polyethylenediamine
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DSSTOX Substance ID

DTXSID5021881
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Molecular Weight

60.10 g/mol
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Physical Description

Ethylenediamine appears as a clear colorless liquid with an ammonia-like odor. Flash point of 91 °F and a melting point of 47 °F. Corrosive to tissue. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Density 7.5 lb / gal. Used to make other chemicals and as a fungicide., Liquid, Colorless, viscous liquid with an ammonia-like odor; [NIOSH], COLOURLESS-TO-YELLOW HYGROSCOPIC LIQUID WITH PUNGENT ODOUR., Colorless, viscous liquid with an ammonia-like odor., Colorless, viscous liquid with an ammonia-like odor. [fungicide] [Note: A solid below 47 °F.]
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Boiling Point

241 °F at 760 mmHg (EPA, 1998), 116-117 °C, 117.00 to 118.00 °C. @ 760.00 mm Hg, 117 °C, 241 °F
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Flash Point

93 °F (EPA, 1998), 93 °F, 104 °F (40 °C) CLOSED CUP, 150 °F (66 °C) OPEN CUP /ANHYDROUS 76%/, 110 °F (closed cup), 33.9 °C (open cup), 43.3 °C (closed cup), 34 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Crystals; sublimes without melting; freely sol in water; practically insol in alc /Dihydrochloride/, Sol in benzene unless insufficiently dried; slightly sol in ether, SOL IN ALL PROPORTIONS IN ETHYL ALCOHOL; VERY SOL IN WATER, Water solubility = 1X10+6 mg/l, Miscible with water, oxygenated and aromatic solvents, 1000 mg/mL, Solubility in water: miscible, Miscible
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Density

0.898 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.898 @ 25 °C/4 °C, Saturated liquid density: 56.650 lb/cu ft; liquid heat capacity: 0.694 Btu/lb-F; saturated vapor pressure: 0.216 lb/sq in; saturated vapor density: 0.00228 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.9, 0.91
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Vapor Density

2.07 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.07 (AIR= 1), Relative vapor density (air = 1): 2.1, 2.07
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Vapor Pressure

10.7 mmHg at 68 °F (EPA, 1998), 12.1 [mmHg], 12.1 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.4, 11 mmHg
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Mechanism of Action

Ethylenediamine (EDA) acted as a gamma-aminobutyric acid (GABA) agonist by enhancing (3)H-labeled diazepam binding to well-washed rat forebrain membrane prepn in a bicuculline-sensitive manner, although its potency was 700-800 fold less than that of gamma-aminobutyric acid. Ethylenediamine was more than 3750-fold weaker than gamma-aminobutyric acid as a displacer of (3)H-gamma-aminobutyric acid bound to membrane receptors & was more than 40-fold weaker than gamma-aminobutyric acid at (3)H-gamma-aminobutyric acid uptake sites. Its most potent action was as an inhibitor of beta-alanine uptake into rat cerebral cortex slices., The release of (3)H gamma-aminobutyric acid (GABA) from Mueller (glial) cells was studied in the rat retina by a double isotope-labeling technique in which Mueller cells are preloaded with (3)H-gamma-aminobutyric acid while a population of neurons is prelabeled with (14)C-labeled glycine. The effects of 2 depolarizing agents, high K+ and veratridine, and the gamma-aminobutyric acid mimetic, ethylenediamine (EDA), on transmitter release from glial cells and neurons were simultaneously determined. Ethylenediamine released (3)H-gamma-aminobutyric acid readily, whereas little (14)C-glycine release was observed.
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Impurities

The ammonia-dichloroethane reaction yields the entire family of ethyleneamines: EDA, DEDA, DETA, TETA, TEPA, PEHA and AEP. The percent yield of each amine is determined by the ratio of dichloroethene to ammonia.
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Product Name

Ethylenediamine

Color/Form

Water-white liquid, Colorless, viscous liquid ... [Note: A solid below 47 degrees F].

CAS RN

107-15-3
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Melting Point

46 °F (EPA, 1998), 8.5 °C, 11 °C, 47 °F
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Synthesis routes and methods I

Procedure details

Sulfo-SMCC (1 eq.)(Pierce Chemical Co., Rockford, Ill.) is dissolved in sodium acetate buffer (pH 7) and ethylenediamine dihydrochloride (5 eq.) is added. The reaction is monitored by TLC visualized with fluorescamine. When reaction is complete the reaction mixture is applied directly to a C18 reverse-phase HPLC column and eluted with a gradient of acetonitrile in triethanolamine/water, pH 7. The excess ethylene diamine elutes at the solvent front, followed by the desired product. A small amount of double coupled material formed by the condensation of one molecule of ethylenediamine with two molecules of sulfo-SMCC elutes last. The desired material is characterized by 1H NMR and IR spectroscopy, mass spectrometry, and elemental analysis.
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Synthesis routes and methods II

Procedure details

3.87 g of 1-amino-3-imino-isoindolenine and 1.95 g of bis-cyanoacetylethylenediamine are heated in 50 ml of water for 2 hours to reflux temperature. Then 2.56 g of barbituric acid and 20 ml of acetic acid are added and the mixture is refluxed for a further 5 hours. The pigment is collected hot with suction and washed with water and dried, affording 5.1 g of a yellow colourant powder. When incorporated in lacquers without further treatment, this pigment produces brilliant, strong colourations of outstanding fastness to overstripe bleeding. For incorporation in printing inks or plastics, the pigment is advantageously brought into the form of a preparation. This is accomplished by known methods by coating the finely dispersed pigment with substrate-compatible resins. When the pigment is used in printing, brilliant yellow colourations of excellent lightfastness are obtained. The bis-cyanoacetylethylenediamine (m.p. 191° C.) is obtained by conventional methods by reaction of ethylenediamine with ethyl cyanoacetate.
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
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Name
Quantity
50 mL
Type
solvent
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2.56 g
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reactant
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20 mL
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solvent
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Synthesis routes and methods III

Procedure details

In a suitable vessel 79.5 parts (1.5 moles of acrylonitrile was added dropwise with stirring to 270 parts (4.5 moles) of ethylenediamine over 90 minutes. After standing overnight the mixture was distilled under reduced pressure, yielding 184 parts of ethylenediamine, and 100.1 parts of N-cyanoethylethylenediamine. There remained undistilled 43 parts of residue. Boiling point of the N-cyanoethylethylenediamine was 162°-171° C. at 55 mm abs. pressure.
Quantity
1.5 mol
Type
reactant
Reaction Step One
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4.5 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In a stainless steel beaker were combined about 3170 grams of stearyl stearamide (KEMAMIDE S-180, Witco), about 1553 grams of a rosin ester tackifier resin available commercially as Arakawa KE-100 (glycerol ester of hydrogenated abietic (rosin) acid available from Arakawa Chemical Industries, Ltd. of Osaka Japan) and about 299 grams of Ink Yellow 869 (Milliken Chemical Company). In addition, about 10.0 grams of Uniroyal Naugard 445 anti-oxidant were added. The materials were melted together in a temperature controlled oven at about 140° C. The molten mixture was stirred and further heated in a controlled temperature heating mantle at about 110° C. To this stirred mixture was added about 1266 grams of UNIREZ 2970 (a dimer acid-based tetraamide material manufactured by Union Camp and formed by the reaction of one mole of dimer acid, two moles of ethylene diamine, and two moles of stearic acid) in several portions at a rate so as to avoid freezing the mixture. After stirring for about 1/2 hour, the yellow ink was filtered through a heated Mott apparatus (available from Mott Metallurgical) using #3 Whatman filter paper and a pressure of about 15 psi. The filtered phase change ink was poured into molds and allowed to solidify to form ink sticks.
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rosin ester
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1553 g
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glycerol ester
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Synthesis routes and methods V

Procedure details

Other suitable reducing agents include lithium aluminum hydride. Treatment of 3-phenyl-1,2-diaminopropane with 1,1′-thiocarbonyldiimidazole rapidly produced 4-benzyl-2-imidazolidinethione 4. The yield was 90%, which is essentially quantitative since the starting material was about 90% pure. Most of the 2-imidazolidinethiones were prepared in good yields with 1,1′-thiocarbonyldiimadazole. However, the less expensive allyl isothiocyanate was also found to be an excellent reagent for the conversion of vicinal diamines to 2-imidazolidinethiones. The parent compound, 2-imidazolidinethione, was obtained in 91% yield from 1,2-diaminoethane and allyl isothiocyanate in refluxing bromobenzene. These conditions converted 2-thienyl-1,2-diaminoethane to the corresponding 2-imidazolidinethione, 36J, in 83% yield.
[Compound]
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2-imidazolidinethiones
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylenediamine
Reactant of Route 2
Ethylenediamine
Reactant of Route 3
Ethylenediamine
Reactant of Route 4
Ethylenediamine
Reactant of Route 5
Reactant of Route 5
Ethylenediamine
Reactant of Route 6
Reactant of Route 6
Ethylenediamine

Citations

For This Compound
405,000
Citations
G Banfi, GL Salvagno, G Lippi - 2007 - degruyter.com
Anticoagulants are used to prevent clot formation both in vitro and in vivo. In the specific field of in vitro diagnostics, anticoagulants are commonly added to collection tubes either to …
Number of citations: 354 www.degruyter.com
J Li, Z Chen, RJ Wang, DM Proserpio - Coordination Chemistry Reviews, 1999 - Elsevier
… development in solvothermal synthesis using ethylenediamine as a reaction medium. … transition metal compounds in superheated ethylenediamine (critical temperature and pressure: T …
Number of citations: 257 www.sciencedirect.com
S Zhou, X Chen, T Nguyen, AK Voice… - …, 2010 - Wiley Online Library
Aqueous ethylenediamine (EDA) has been investigated as a solvent for CO 2 capture from flue gas. EDA can be used at 12 M (mol kg −1 H 2 O) with an acceptable viscosity of 16 cP (1 …
V Sýkora, P Pitter, I Bittnerová, T Lederer - Water Research, 2001 - Elsevier
Biological degradability of ethylenediamine derivatives depends on the type and number of substituents. The susceptibility to biodegradation decreases in the sequence of substituents …
Number of citations: 109 www.sciencedirect.com
JK Beattie - Accounts of Chemical Research, 1971 - ACS Publications
The principles of conformational analysis were first applied to the stereochemistry of coordination com-plexes in a seminal paper by Corey and Bailar1 published in 1959. These authors …
Number of citations: 148 pubs.acs.org
AD Russell, JR Furr - Journal of Applied Bacteriology, 1977 - Wiley Online Library
A new chloroxylenol preparation (DC) containing ethylenediamine tetraacetic acid (EDTA). has been shown to be an effective bactericidal agent against various Gram positive and …
IM Procter, BJ Hathaway, P Nicholls - Journal of the Chemical Society …, 1968 - pubs.rsc.org
The electronic properties and ir spectra of a series of bis(ethylenediamine)copper(II) complexes are reported. From a gaussian analysis of the electronic spectra, measured at room …
Number of citations: 428 pubs.rsc.org
YK Agrawal, JD Talati, MD Shah, MN Desai, NK Shah - Corrosion Science, 2004 - Elsevier
… present work are derived from ethylenediamine by condensation with simple or substituted (p-methoxy or o-hydroxy) benzaldelyde. Simple ethylenediamine is believed to form chelate …
Number of citations: 238 www.sciencedirect.com
J YAN, G CHEN, CAO Jun, Y Wei, B XIE, M YANG - New Carbon Materials, 2012 - Elsevier
Graphene oxide (GO) obtained by Hummers method was functionalized by ethylenediamine (EA) and 1,6-hexanediamine (HA) in N, N-dimethyl formamide using 1, 1, 3, 3-tetramethy-…
Number of citations: 167 www.sciencedirect.com
L REGGEL, RA FriedeL, I WENDER - The Journal of Organic …, 1957 - ACS Publications
… ethylenediamine distilled from sodium and poured into reaction flask; II, ethylenediamine … sodium directly into appai'atus; III, ethylenediamine as received; IV, diethylenetriamine. d No …
Number of citations: 101 pubs.acs.org

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